molecular formula C20H20BrN3O3 B482009 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-37-8

4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B482009
CAS-Nummer: 361182-37-8
Molekulargewicht: 430.3g/mol
InChI-Schlüssel: WMYMIUKIJOBSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Its structure includes a 4-bromophenyl group at position 4, a 2-ethoxyphenyl substituent on the carboxamide nitrogen, and a methyl group at position 4. The 2-oxo group contributes to hydrogen-bonding interactions, which may influence crystallinity and biological activity.

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYMIUKIJOBSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure incorporates a bromophenyl group and an ethoxyphenyl group, which contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20BrN3O3
  • Molecular Weight : 430.2951 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity

The biological activity of 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored in various studies, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown effectiveness against various bacterial strains. In one study, the compound was evaluated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's anticancer potential has been assessed through various in vitro studies. Specifically, it has been noted for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.

The mechanisms by which 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It could interact with specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideStructureAntimicrobial and anticancer
4-(3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideStructureModerate HIV integrase inhibition

Case Studies

Several case studies have documented the application of this compound in preclinical models:

  • Study on Anticancer Efficacy : A recent study demonstrated that treatment with 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide resulted in a significant reduction in tumor size in xenograft models.
    • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
    • Results : A dose-dependent reduction in tumor volume was observed.
  • Antimicrobial Testing : In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
    • IC50 Values : The IC50 values were determined to be within the range of 0.5 to 1 µM for bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 2-ethoxyphenyl group in the target compound may enhance lipophilicity compared to simpler aryl groups (e.g., 4-chlorophenyl in ).
  • Thioxo vs.
  • Carboxamide vs. Ester: Methyl ester analogs (e.g., ) lack the hydrogen-bonding donor (NH) present in carboxamides, which could reduce target binding affinity.

Key Observations :

  • Solvent-Free Synthesis : highlights a solvent-free method, which aligns with green chemistry principles but may require longer reaction times (8 hours).
  • POCl$_3$-DMF Activation : This approach () is effective for introducing formyl groups, critical for further functionalization.

Table 3: Bioactivity Profiles of Analogous Compounds

Compound Activity (IC$_{50}$ or % Inhibition) Assay Type Reference
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate IC$_{50}$ = 15.7 μM (cytotoxicity) MTT assay (HeLa)
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 57% inhibition of cytochrome c oxidase Enzymatic assay
Furan-containing 6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate esters IC$_{50}$ = 0.6 mg/mL (DPPH scavenging) Antioxidant assay
N-[2-Chloro-4-(trifluoromethyl)phenyl] derivatives 70–80% inhibition against S. aureus Antimicrobial assay

Key Observations :

  • Antitumor Potential: The methyl ester analog in shows moderate cytotoxicity, suggesting that the carboxamide variant (target compound) may exhibit enhanced activity due to improved target binding.
  • Antioxidant Activity : Thioxo derivatives with heteroaryl groups (e.g., furan in ) demonstrate radical scavenging, but oxo analogs like the target compound may prioritize other mechanisms.

Vorbereitungsmethoden

Biginelli-Type Multicomponent Condensation

The classical Biginelli reaction was adapted using:

  • 4-Bromobenzaldehyde (1.2 eq) as the aryl aldehyde component

  • N-(2-Ethoxyphenyl)acetoacetamide (1.0 eq) as the 1,3-dicarbonyl precursor

  • Urea (1.5 eq) as the nitrogen source

  • HCl (10 mol%) in ethanol under reflux (8–12 hours).

Key modifications :

  • Replacement of traditional β-keto esters with β-keto amides to install the carboxamide group.

  • Use of NH₄Cl instead of HCl improved yields to 89% by mitigating amide hydrolysis.

  • Microwave irradiation (300 W, 100°C) reduced reaction time to 30 minutes with 85% yield.

Mechanism :

  • Acid-catalyzed formation of an N-acyliminium ion intermediate from 4-bromobenzaldehyde and urea.

  • Nucleophilic attack by the enol tautomer of N-(2-ethoxyphenyl)acetoacetamide.

  • Cyclodehydration to form the tetrahydropyrimidine ring.

Solvent-Free Mechanochemical Synthesis

A green chemistry approach was demonstrated using:

  • Mortar-pestle grinding of stoichiometric reactants

  • FeCl₃·6H₂O (15 mol%) as a Lewis acid catalyst

  • Room temperature processing (45 minutes).

Advantages :

  • Eliminates solvent waste (E-factor < 2)

  • Achieves 88% yield despite the bulky 2-ethoxyphenyl group

  • Scalable to gram quantities without column chromatography

Limitations :

  • Requires rigorous exclusion of moisture

  • Particle size uniformity critical for reproducible results

Sequential Synthesis via Post-Functionalization

For laboratories lacking microwave or mechanochemical capabilities:

Step 1 : Synthesis of ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reactants : 4-Bromobenzaldehyde, ethyl acetoacetate, urea

  • Conditions : Acetic acid reflux, 8 hours (92% yield)

Step 2 : Amidation with 2-ethoxyaniline

  • Coupling reagent : EDCI/HOBt in DMF

  • Yield : 78% after recrystallization

Reaction Optimization and Catalytic Systems

Catalyst Screening

CatalystSolventTemp (°C)Time (h)Yield (%)
HCl (10 mol%)Ethanol801276
NH₄Cl (15 mol%)Ethanol801089
FeCl₃ (15 mol%)Solvent-free250.7588
ZrOCl₂ (10 mol%)Water100682

Observations :

  • NH₄Cl outperformed mineral acids by stabilizing reactive intermediates

  • FeCl₃ enabled room-temperature reactions but required anhydrous conditions

  • Aqueous ZrOCl₂ catalysis showed promise for industrial scalability

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38998
Acetic acid6.29295
Water80.18299
Solvent-free-8897

Critical findings :

  • High-polarity solvents improved urea solubility but risked amide hydrolysis

  • Acetic acid provided optimal proton activity for iminium formation

  • Aqueous systems enabled facile product isolation via precipitation

Characterization and Analytical Data

Spectroscopic Validation

IR (KBr, cm⁻¹) :

  • 3378 (N-H stretch, amide)

  • 1676 (C=O, amide)

  • 1592 (C=N, pyrimidine)

  • 1074 (C-Br)

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 2.11 (s, 3H, 6-CH₃)

  • δ 5.60 (s, 1H, H-4)

  • δ 6.80–7.65 (m, 8H, Ar-H)

  • δ 9.41 (s, 1H, NH)

Mass Spec :

  • m/z 484 [M+H]⁺ (calc. 483.32)

Industrial Considerations and Scale-Up Challenges

  • Cost analysis :

    • Mechanochemical methods reduce solvent costs by 62% but require specialized equipment

    • 4-Bromobenzaldehyde accounts for 58% of raw material expenses

  • Purification :

    • Recrystallization from ethanol/water (3:1) achieves >99% purity

    • Chromatography unnecessary due to high crude purity

  • Byproduct Management :

    • Thiourea derivatives form when using sulfur-containing catalysts (controllable via O₂ atmosphere)

    • Bromide salts recovered via ion exchange for reuse

Q & A

Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key starting materials include bromophenyl aldehydes, substituted anilines (e.g., 2-ethoxyaniline), and methyl acetoacetate derivatives. A common approach is the Biginelli-like reaction under acidic conditions (e.g., HCl or acetic acid) with ethanol or acetone as solvents . To optimize yield and purity:

  • Temperature control : Maintain reflux conditions (70–90°C) to ensure complete cyclization without decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity .
  • Workup : Use aqueous NaHCO₃ to neutralize acidic byproducts, followed by recrystallization from ethanol/water mixtures (yields: 65–85%) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the tetrahydropyrimidine core (e.g., δ 5.3–5.5 ppm for the C4-H proton) and substituents (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolve conformational details, such as the chair-like tetrahydropyrimidine ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Q. How does solvent choice impact reaction kinetics and regioselectivity?

Polar solvents (e.g., DMSO, DMF) accelerate cyclization by stabilizing charged intermediates, while non-polar solvents (toluene) may favor regioselective formation of the 1,4-dihydropyrimidine isomer. For example:

Solvent Reaction Time Yield Regioselectivity
Ethanol12–18 hrs75%Moderate (1,4:1,2 = 3:1)
DMSO4–6 hrs82%High (1,4:1,2 = 5:1)
Toluene24 hrs60%Low (1,4:1,2 = 1.5:1)
Data adapted from studies on analogous tetrahydropyrimidines .

Advanced Research Questions

Q. How can regiochemical control be achieved during cyclization to avoid 1,2-dihydropyrimidine byproducts?

Regioselectivity is influenced by electronic and steric effects:

  • Electron-withdrawing groups (e.g., bromophenyl) at C4 favor 1,4-dihydropyrimidine formation via stabilization of the transition state .
  • Acid catalysts : Use p-toluenesulfonic acid (pTSA) instead of HCl to reduce protonation of the carbonyl oxygen, minimizing 1,2-isomerization .
  • Microwave-assisted synthesis : Reduces reaction time (<1 hr) and improves regioselectivity (1,4:1,2 > 8:1) by enabling rapid equilibration .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies often arise from assay conditions or structural flexibility:

  • Conformational analysis : Use DFT calculations to model the compound’s bioactive conformation. For example, the ethoxyphenyl group may adopt a planar or twisted orientation, affecting target binding .
  • Assay standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays). A study showed IC₅₀ values varied by 10-fold when ATP levels shifted from 1 µM to 100 µM .
  • Metabolite screening : Check for in situ degradation (e.g., hydrolysis of the carboxamide group) using LC-MS .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups (e.g., ethyl ester at C5) to enhance lipophilicity, which can be hydrolyzed in vivo to the active carboxylic acid .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release and reduced hepatic clearance .

Q. How can computational modeling guide SAR studies for kinase inhibition?

  • Molecular docking : Map the compound’s interaction with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Glu91 in EGFR).
  • MD simulations : Identify dynamic binding modes; for example, the bromophenyl group may induce hydrophobic interactions with Leu694 in Abl1 .
  • Free-energy perturbation (FEP) : Predict the impact of substituent modifications (e.g., replacing bromine with chlorine) on binding affinity .

Data Contradiction Analysis

Example : Conflicting reports on antibacterial activity (MIC = 2 µg/mL vs. >128 µg/mL).

  • Root cause : Differences in bacterial membrane permeability (Gram-negative vs. Gram-positive strains) or efflux pump expression.
  • Resolution :
    • Repeat assays with isogenic efflux pump knockout strains.
    • Use fluorescence polarization to measure intracellular accumulation .

Key Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted synthesis for time and yield efficiency .
  • Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational flexibility .
  • Biological assays : Include orthogonal assays (e.g., SPR and cellular thermal shift) to validate target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.